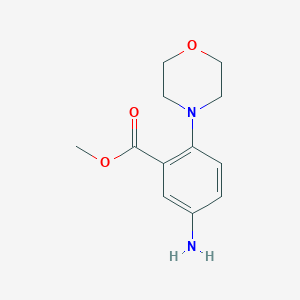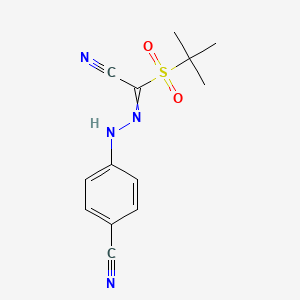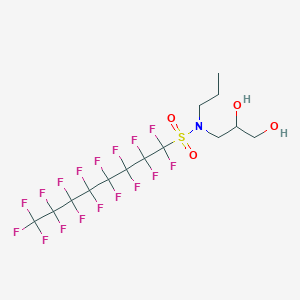
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (CFMB) is an important intermediate compound in the synthesis of several pharmaceuticals and other compounds. It is used in a variety of laboratory applications and is an important component of many chemical reactions. CFMB is a versatile compound that can be used for a variety of purposes and is a key component in a number of industrial processes.
Wissenschaftliche Forschungsanwendungen
Subheading Anticancer "Pro-Prodrugs" Synthesis
The compound has been used in the synthesis of novel anticancer agents. For instance, derivatives like 3-halocyclophosphamides were prepared by reacting with anticancer drugs such as cyclophosphamide. These compounds showed varied efficacy against certain cancers, indicating their potential in cancer treatment research (Zon et al., 1983).
Chemical Reactions and Molecular Synthesis
Subheading Friedel-Crafts Alkylation in Molecular Synthesis
The compound is instrumental in Friedel-Crafts alkylation reactions under superacidic conditions. This process involves the formation of benzyl cations and their subsequent reaction with arenes to produce various compounds, often used in medicinal chemistry (Sandzhieva et al., 2016).
Application in Fluoro Complex Synthesis
Subheading Synthesis of Five-Coordinate Fluoro Complex
It is also used in the creation of a five-coordinate fluoro complex of Ruthenium(II). This complex has been shown to react efficiently with various bromides and chlorides, highlighting its utility in complex molecular syntheses (Barthazy et al., 1999).
Drug Design and Pharmacological Applications
Subheading Trifluoroethylation in Drug Design
In drug design, the introduction of fluorinated moieties like trifluoromethyl groups, to which this compound contributes, has significantly impacted biological activities of molecules. It is especially important in the trifluoroethylation of organoboronic acids and esters, a process with potential utilities in medicinal chemistry (Zhao & Hu, 2012).
Wirkmechanismus
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.
Mode of Action
It’s known that benzylic bromides can undergo free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target molecules, altering their function or activity.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or modification.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide. For instance, it’s known that acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . Therefore, careful handling and storage are crucial to maintain its stability and ensure safety.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVJHWULHTZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378695 |
Source


|
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | |
CAS RN |
261763-09-1 |
Source


|
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)
![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)



![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)

